molecular formula C16H25N7O4 B2522122 2-(4-(7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide CAS No. 898454-79-0

2-(4-(7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide

Cat. No. B2522122
CAS RN: 898454-79-0
M. Wt: 379.421
InChI Key: PZLUGHBIXQNZFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain a piperazine moiety, which is a common feature in many pharmaceuticals and other biologically active compounds . Piperazines are organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring .


Molecular Structure Analysis

The molecular structure analysis would require more specific information such as an X-ray crystallography study or NMR data . These techniques can provide detailed information about the compound’s molecular structure.


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the piperazine ring could potentially be involved in reactions with acids or bases, and the ethoxyethyl group could potentially undergo reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the piperazine ring could potentially make the compound basic, and the compound is likely to be soluble in organic solvents due to the presence of the ethoxyethyl group .

Scientific Research Applications

Synthesis and Therapeutic Potential

  • Research on novel heterocyclic compounds derived from visnagenone and khellinone has demonstrated significant analgesic and anti-inflammatory activities. These compounds, through their inhibition of cyclooxygenase enzymes, present a potential pathway for developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticonvulsant Activity

  • A series of new acetamides derived from 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid were synthesized and evaluated for their anticonvulsant activity. Some compounds demonstrated significant protection in animal models of epilepsy, suggesting their potential as novel anticonvulsant agents (Obniska et al., 2015).

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Piperazine derivatives are known to have a wide range of biological activities, but without specific information, it’s difficult to predict the mechanism of action .

properties

IUPAC Name

2-[4-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N7O4/c1-3-27-9-8-23-12-13(20(2)16(26)19-14(12)25)18-15(23)22-6-4-21(5-7-22)10-11(17)24/h3-10H2,1-2H3,(H2,17,24)(H,19,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLUGHBIXQNZFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(N=C1N3CCN(CC3)CC(=O)N)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.